2-Bromo-6-chloro-3-fluorobenzaldehyde
Overview
Description
2-Bromo-6-chloro-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H3BrClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is typically a white to yellow solid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-fluorobenzaldehyde generally involves multi-step organic reactions. One common method includes the halogenation of benzaldehyde derivatives. For instance, starting with a fluorobenzaldehyde, bromine and chlorine can be introduced through electrophilic aromatic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for yield and purity, using catalysts and specific reaction conditions to ensure efficient substitution of the hydrogen atoms on the benzene ring with bromine, chlorine, and fluorine .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: 2-Bromo-6-chloro-3-fluorobenzoic acid.
Reduction: 2-Bromo-6-chloro-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-chloro-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The halogen atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-5-fluorobenzaldehyde
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-4-chlorobenzaldehyde
Uniqueness
2-Bromo-6-chloro-3-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms in specific positions on the benzene ring allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-bromo-6-chloro-3-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCMRZAMPZKYLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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